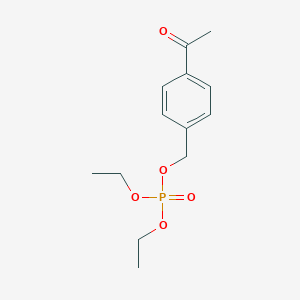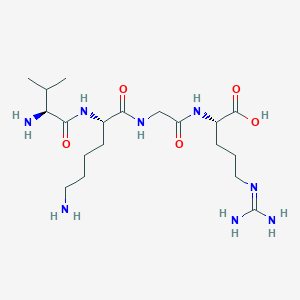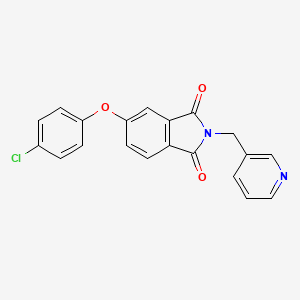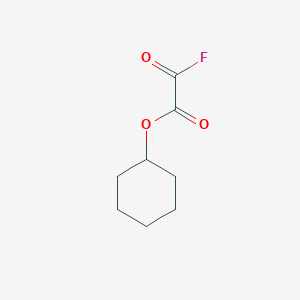
(4-Acetylphenyl)methyl diethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Acetylphenyl)methyl diethyl phosphate is an organic compound with the molecular formula C13H19O4P It is a derivative of phenyl phosphate, where the phenyl group is substituted with an acetyl group at the para position and a methyl group at the ortho position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetylphenyl)methyl diethyl phosphate typically involves the reaction of 4-acetylphenol with diethyl phosphorochloridate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-acetylphenol is replaced by the diethyl phosphate group. The reaction conditions generally include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Acetylphenyl)methyl diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The diethyl phosphate group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Amines in the presence of a base such as triethylamine at room temperature.
Major Products Formed
Oxidation: 4-(Carboxyphenyl)methyl diethyl phosphate.
Reduction: 4-(Hydroxyphenyl)methyl diethyl phosphate.
Substitution: 4-(Aminophenyl)methyl diethyl phosphate or 4-(Thiophenyl)methyl diethyl phosphate.
Applications De Recherche Scientifique
(4-Acetylphenyl)methyl diethyl phosphate has several applications in scientific research:
Biology: It is studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4-Acetylphenyl)methyl diethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethyl phosphate group can mimic the phosphate group of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted. The acetyl group may also play a role in modulating the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl diethyl phosphate: Lacks the acetyl and methyl groups, making it less specific in its interactions.
(4-Methylphenyl)methyl diethyl phosphate: Similar structure but with a methyl group instead of an acetyl group, leading to different reactivity and biological activity.
(4-Carboxyphenyl)methyl diethyl phosphate: Contains a carboxyl group instead of an acetyl group, affecting its solubility and reactivity.
Uniqueness
(4-Acetylphenyl)methyl diethyl phosphate is unique due to the presence of both the acetyl and diethyl phosphate groups, which confer specific chemical and biological properties. The acetyl group enhances its reactivity and binding affinity, while the diethyl phosphate group allows it to interact with phosphate-binding proteins and enzymes. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
144065-19-0 |
|---|---|
Formule moléculaire |
C13H19O5P |
Poids moléculaire |
286.26 g/mol |
Nom IUPAC |
(4-acetylphenyl)methyl diethyl phosphate |
InChI |
InChI=1S/C13H19O5P/c1-4-16-19(15,17-5-2)18-10-12-6-8-13(9-7-12)11(3)14/h6-9H,4-5,10H2,1-3H3 |
Clé InChI |
WMQYIVZQHODEAV-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OCC1=CC=C(C=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(methylsulfanyl)-1,3,4-thiadiazole](/img/structure/B12555115.png)
![3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12555117.png)
![N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine](/img/structure/B12555134.png)

![Acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol](/img/structure/B12555148.png)
![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555152.png)


![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanesulfonyl]thiophene](/img/structure/B12555171.png)
![1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B12555179.png)
![2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B12555180.png)
![5-Bromo-1-methoxy[1,1'-biphenyl]-2(1H)-one](/img/structure/B12555187.png)

![4-[(2S,3S)-3-methyloxiran-2-yl]butan-1-ol](/img/structure/B12555201.png)
